molecular formula C11H18BNO2 B1314464 (2-((Diethylamino)methyl)phenyl)boronic acid CAS No. 95753-24-5

(2-((Diethylamino)methyl)phenyl)boronic acid

Cat. No. B1314464
CAS RN: 95753-24-5
M. Wt: 207.08 g/mol
InChI Key: NPPVXMWYGYZPIU-UHFFFAOYSA-N
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Description

“(2-((Diethylamino)methyl)phenyl)boronic acid” is a boronic acid derivative. It has a molecular weight of 207.08 . The compound is typically stored at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular structure of “(2-((Diethylamino)methyl)phenyl)boronic acid” can be represented by the InChI code: 1S/C11H18BNO2/c1-3-13(4-2)9-10-7-5-6-8-11(10)12(14)15/h5-8,14-15H,3-4,9H2,1-2H3 . This indicates the presence of carbon ©, hydrogen (H), boron (B), nitrogen (N), and oxygen (O) atoms in the compound.


Chemical Reactions Analysis

Boronic acids, including “(2-((Diethylamino)methyl)phenyl)boronic acid”, are commonly used in Suzuki–Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used for forming carbon-carbon bonds.


Physical And Chemical Properties Analysis

“(2-((Diethylamino)methyl)phenyl)boronic acid” is a solid compound . It has a molecular weight of 207.08 and is typically stored at temperatures between 2-8°C .

Scientific Research Applications

Organic Synthesis and Material Chemistry

(2-((Diethylamino)methyl)phenyl)boronic acid derivatives have been extensively studied for their utility in organic synthesis and material chemistry. For instance, derivatives of phenylboronic acids exhibit significant roles as synthetic intermediates and building blocks in sensing, protein manipulation, therapeutics, biological labeling, and separation technologies. The introduction of an aminophosphonic acid group into a boronic acid may provide new opportunities for application, showcasing the multifunctional nature of these compounds (R. Zhang et al., 2017).

Sensing Applications

A notable application of phenylboronic acid derivatives is in the development of fluorescent probes for the detection of various analytes. For instance, a fluorescent probe based on an albumin-binding fluorophore and an effective masking reagent has been developed for the facile detection of hydrogen sulfide (H2S) in serum. This probe shows remarkable fluorescence enhancement upon H2S-triggered thiolysis, achieving high selectivity and enabling accurate determination of H2S in human serum without the need for removing serum proteins (Suji Lee et al., 2020).

pH-Sensitive Dyes

Boron-phenylpyrrin dyes have been synthesized, demonstrating pH-sensitive properties that are useful for sensing applications. These dyes undergo a color change and a unique red shift in both the electronic absorption and fluorescence emission spectra upon protonation in acidic solutions. This characteristic makes them suitable analogs of boron-dipyrrin dyes for use as pH sensors (Yuting Chen et al., 2013).

Glucose Sensing and Drug Delivery

Boronic acid-based polymers have been explored for glucose sensing and drug delivery applications due to their responsiveness to pH and sugar concentrations. Novel boronic acid-decorated polymers exhibit glucose-responsive behavior at physiological pH, making them promising candidates for controlled delivery applications (Gertjan Vancoillie et al., 2016).

Protective Groups in Organic Synthesis

Boron-based esters have been utilized as protective groups for diols, demonstrating stability under various organic transformations and allowing deprotection under mild conditions. This application underscores the versatility of boronic acids in facilitating complex organic syntheses (N. Shimada et al., 2018).

Safety And Hazards

“(2-((Diethylamino)methyl)phenyl)boronic acid” may cause respiratory irritation, skin irritation, and serious eye irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

The future directions of “(2-((Diethylamino)methyl)phenyl)boronic acid” could involve its use in various chemical reactions, particularly in Suzuki–Miyaura coupling reactions . This reaction is widely used in organic synthesis, suggesting that “(2-((Diethylamino)methyl)phenyl)boronic acid” could have significant applications in the synthesis of complex organic compounds.

properties

IUPAC Name

[2-(diethylaminomethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BNO2/c1-3-13(4-2)9-10-7-5-6-8-11(10)12(14)15/h5-8,14-15H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPVXMWYGYZPIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1CN(CC)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50538186
Record name {2-[(Diethylamino)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50538186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-((Diethylamino)methyl)phenyl)boronic acid

CAS RN

95753-24-5
Record name {2-[(Diethylamino)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50538186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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